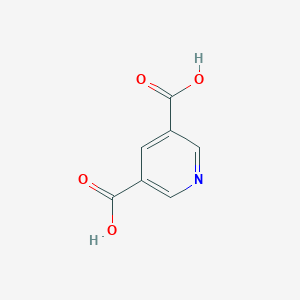

3,5-Pyridinedicarboxylic acid

Description

Structure

3D Structure

Properties

IUPAC Name |

pyridine-3,5-dicarboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5NO4/c9-6(10)4-1-5(7(11)12)3-8-2-4/h1-3H,(H,9,10)(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MPFLRYZEEAQMLQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NC=C1C(=O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10198149 | |

| Record name | Pyridine-3,5-dicarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10198149 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

167.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

499-81-0 | |

| Record name | 3,5-Pyridinedicarboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=499-81-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Dinicotinic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000499810 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Pyridine-3,5-dicarboxylic acid | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=6497 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Pyridine-3,5-dicarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10198149 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Pyridine-3,5-dicarboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.177 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DINICOTINIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/N5NMH4PZ3D | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 3,5-Pyridinedicarboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 3,5-pyridinedicarboxylic acid, also known as dinicotinic acid. This key chemical intermediate is utilized in the development of various pharmaceuticals and functional materials. This document outlines the primary synthetic pathways, including detailed experimental protocols, and presents quantitative data to facilitate comparison between different methodologies.

Core Synthesis Strategies

The principal and most industrially viable route to this compound is the oxidation of its precursor, 3,5-lutidine (3,5-dimethylpyridine). This transformation targets the two methyl groups on the pyridine ring, converting them into carboxylic acid functionalities. Additionally, the synthesis of the 3,5-lutidine precursor is a critical aspect of the overall production pipeline.

Synthesis of the Precursor: 3,5-Lutidine

A common method for the industrial production of 3,5-lutidine involves the vapor-phase reaction of 2-methyl-1,5-pentanediamine with hydrogen over an oxide catalyst.

Experimental Protocol: Vapor-Phase Synthesis of 3,5-Lutidine

This continuous process involves feeding volatilized 2-methyl-1,5-pentanediamine and hydrogen gas over a heated oxide catalyst.[1][2][3]

Reaction Parameters:

| Parameter | Value |

| Reactants | 2-methyl-1,5-pentanediamine, Hydrogen |

| Catalyst | γ-Al₂O₃ or γ-Al₂O₃/SiO₂ |

| Temperature | 400-500 °C |

| H₂/Reactant Molar Ratio | 5:1 to 40:1 |

| Yield of 3,5-Lutidine | 10-25% (by weight of effluent) |

Procedure:

-

The oxide catalyst (e.g., γ-Al₂O₃) is packed into a tubular reactor and activated by heating under a flow of hydrogen.

-

A continuous stream of hydrogen or a hydrogen/inert gas mixture is established.

-

2-methyl-1,5-pentanediamine is volatilized and introduced into the gas stream.

-

The gaseous mixture is passed over the catalyst bed maintained at the reaction temperature (400-500 °C).

-

The product stream exiting the reactor is cooled to condense the liquid products.

-

3,5-lutidine is then separated and purified from the condensate, typically by distillation.

Synthesis of this compound via Oxidation

The oxidation of 3,5-lutidine is the pivotal step in producing this compound. While various oxidizing agents can be employed, this guide details a liquid-phase catalytic oxidation method, analogous to the synthesis of the isomeric 2,6-pyridinedicarboxylic acid, which is a well-documented and efficient process.

Experimental Protocol: Liquid-Phase Catalytic Oxidation of 3,5-Lutidine

This protocol is adapted from a similar, highly efficient industrial process for a related isomer and represents a robust method for the synthesis of this compound.

Reaction Parameters:

| Parameter | Value |

| Starting Material | 3,5-Lutidine |

| Oxidizing Agent | Oxygen, Air, or Ozone |

| Solvent | Water |

| Catalyst | Cobalt-based (e.g., Co(OAc)₂) |

| Initiator | Sodium Bromide |

| Temperature | 60-100 °C |

| Reaction Time | 2-4 hours |

| pH for Precipitation | ~5 |

| Molar Yield | >95% (expected) |

Procedure:

-

Reaction Setup: A three-necked flask equipped with a mechanical stirrer, thermometer, and gas inlet is charged with deionized water, a cobalt-based catalyst, and an initiator such as sodium bromide.

-

Addition of Reactant: 3,5-lutidine is added to the reaction mixture with stirring.

-

Oxidation: The mixture is heated to the desired reaction temperature (e.g., 80 °C), and an oxygen-containing gas (air, oxygen, or ozone) is bubbled through the solution. The reaction is typically exothermic and may require cooling to maintain the set temperature.

-

Monitoring the Reaction: The reaction progress is monitored by a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC), to determine the conversion of 3,5-lutidine.

-

Catalyst Recovery: Upon completion of the reaction, the gas flow is stopped, and the mixture is cooled. The catalyst, if heterogeneous, is recovered by filtration.

-

Product Isolation: The pH of the filtrate is adjusted to approximately 9 with a sodium hydroxide solution. This step is to separate any unreacted starting material. The aqueous layer is then acidified with hydrochloric acid to a pH of about 5, leading to the precipitation of this compound.

-

Purification: The precipitated product is collected by filtration, washed with cold water, and dried under reduced pressure to yield high-purity this compound.

Alternative Synthesis Pathway

While the oxidation of 3,5-lutidine is the most direct route, this compound can also be formed through the decarboxylation of higher pyridinedicarboxylic acids, such as pyridine-2,3,5,6-tetracarboxylic acid or carbodinicotinic acid, upon heating.[4] However, the accessibility of these starting materials often makes this a less common synthetic choice.

Visualization of Synthetic Workflow

The following diagrams illustrate the key processes in the synthesis of this compound.

Caption: Overall workflow for the synthesis of this compound.

Caption: Oxidation of 3,5-lutidine to this compound.

References

Spectroscopic Analysis of 3,5-Pyridinedicarboxylic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the spectroscopic properties of 3,5-Pyridinedicarboxylic acid, a key heterocyclic compound with applications in medicinal chemistry and materials science. This document outlines the characteristic spectral data obtained from Infrared (IR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS). Detailed experimental protocols are provided to ensure reproducibility, and key concepts are visualized to facilitate understanding.

Core Spectroscopic Data

The following tables summarize the key quantitative data from the spectroscopic analysis of this compound.

Table 1: Infrared (IR) Spectroscopy Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3300-2500 | Broad, Strong | O-H stretch (Carboxylic Acid) |

| 3100-3000 | Medium | C-H stretch (Aromatic) |

| 1710-1680 | Strong | C=O stretch (Carboxylic Acid) |

| 1600-1580 | Medium | C=C stretch (Aromatic Ring) |

| 1450-1400 | Medium | O-H bend (Carboxylic Acid) |

| 1320-1210 | Strong | C-O stretch (Carboxylic Acid) |

| 920-900 | Broad, Medium | O-H bend (out-of-plane) |

| 850-750 | Strong | C-H bend (Aromatic, out-of-plane) |

Table 2: ¹H Nuclear Magnetic Resonance (NMR) Spectroscopy Data (Solvent: DMSO-d₆)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~13.5 | Singlet, Broad | 2H | -COOH |

| 9.1 | Singlet | 1H | H-4 |

| 8.8 | Singlet | 2H | H-2, H-6 |

Table 3: ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy Data (Solvent: DMSO-d₆)

| Chemical Shift (δ, ppm) | Assignment |

| ~165 | C=O (Carboxylic Acid) |

| ~152 | C-2, C-6 |

| ~140 | C-4 |

| ~128 | C-3, C-5 |

Table 4: Mass Spectrometry (MS) Data (Electron Ionization)

| m/z | Relative Intensity (%) | Assignment |

| 167 | 100 | [M]⁺ (Molecular Ion) |

| 149 | ~40 | [M - H₂O]⁺ |

| 123 | ~80 | [M - COOH]⁺ |

| 105 | ~30 | [M - COOH - H₂O]⁺ |

| 77 | ~60 | [C₅H₄N]⁺ |

Experimental Protocols

Detailed methodologies for the key spectroscopic analyses are provided below.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in this compound.

Method: Attenuated Total Reflectance (ATR) - Fourier Transform Infrared (FTIR) Spectroscopy.

Procedure:

-

Ensure the ATR crystal (typically diamond or zinc selenide) is clean. Record a background spectrum of the empty ATR setup.

-

Place a small amount of the solid this compound powder onto the ATR crystal.

-

Apply pressure using the anvil to ensure good contact between the sample and the crystal.

-

Acquire the IR spectrum over a range of 4000-400 cm⁻¹.

-

Process the spectrum by subtracting the background and performing a baseline correction.

-

Identify the characteristic absorption bands corresponding to the functional groups of the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To elucidate the carbon-hydrogen framework of this compound.

Method: ¹H and ¹³C NMR Spectroscopy.

Procedure:

-

Dissolve approximately 10-20 mg of this compound in 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). The use of a deuterated solvent is crucial to avoid large solvent peaks in the ¹H NMR spectrum.

-

Transfer the solution to a clean, dry 5 mm NMR tube.

-

Place the NMR tube in the spectrometer's probe.

-

Acquire the ¹H NMR spectrum. Typical parameters include a 400 MHz spectrometer, a 30° pulse angle, an acquisition time of 2-3 seconds, and a relaxation delay of 1-2 seconds.

-

Acquire the ¹³C NMR spectrum. This typically requires a longer acquisition time due to the low natural abundance of the ¹³C isotope. A proton-decoupled sequence is standard.

-

Process the spectra by applying a Fourier transform, phase correction, and baseline correction.

-

Reference the chemical shifts to the residual solvent peak (DMSO at δ 2.50 for ¹H and δ 39.52 for ¹³C).

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of this compound.

Method: Electron Ionization (EI) Mass Spectrometry.

Procedure:

-

Introduce a small amount of the solid sample into the mass spectrometer via a direct insertion probe.

-

Heat the probe to volatilize the sample into the ion source.

-

Ionize the gaseous molecules using a high-energy electron beam (typically 70 eV).

-

Accelerate the resulting ions into the mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

-

Detect the ions and record the mass-to-charge ratio (m/z) and their relative abundance.

-

Analyze the resulting mass spectrum to identify the molecular ion peak and major fragment ions.

Visualizations

The following diagrams illustrate key workflows and relationships in the spectroscopic analysis of this compound.

Caption: Workflow for the spectroscopic analysis of this compound.

Caption: Logical flow of an NMR spectroscopy experiment.

The Cornerstone of Modern Drug Discovery: A Technical Guide to the Synthesis and Applications of 3,5-Pyridinedicarboxylic Acid Derivatives

For Researchers, Scientists, and Drug Development Professionals

The pyridine ring, a fundamental scaffold in medicinal chemistry, continues to be a source of novel therapeutic agents. Among its many derivatives, those of 3,5-pyridinedicarboxylic acid have garnered significant attention for their diverse biological activities and applications, ranging from cardiovascular drugs to advanced material science. This technical guide provides an in-depth exploration of the synthesis, applications, and underlying mechanisms of these versatile compounds.

I. Synthesis of this compound Derivatives

The construction of the this compound scaffold and its derivatives is most prominently achieved through the Hantzsch pyridine synthesis, a classic multi-component reaction known for its efficiency and reliability. Additionally, the dicarboxylic acid moiety makes it an excellent building block for the synthesis of Metal-Organic Frameworks (MOFs).

Hantzsch Pyridine Synthesis

Discovered by Arthur Hantzsch in 1882, this reaction involves the condensation of an aldehyde, two equivalents of a β-ketoester, and an ammonia source to form a 1,4-dihydropyridine (1,4-DHP), which can then be oxidized to the corresponding pyridine. This method is particularly renowned for its simplicity and ability to generate highly functionalized pyridines in a single pot.

The general workflow for the Hantzsch synthesis is illustrated below:

Caption: General workflow of the Hantzsch pyridine synthesis.

Synthesis of Metal-Organic Frameworks (MOFs)

This compound is a versatile organic linker for the construction of MOFs due to its rigid structure and the presence of both nitrogen and oxygen donor atoms. The synthesis typically involves the solvothermal reaction of the acid with a metal salt.

The process for MOF synthesis is outlined in the following diagram:

Caption: General workflow for the solvothermal synthesis of MOFs.

II. Applications of this compound Derivatives

The applications of these derivatives are vast, with significant contributions to medicine and materials science.

Medicinal Applications: Calcium Channel Blockers

Derivatives of 1,4-dihydropyridine-3,5-dicarboxylic acid are a cornerstone in the treatment of cardiovascular diseases. They function as L-type calcium channel blockers, leading to vasodilation and a reduction in blood pressure. Nifedipine, a prominent member of this class, is widely used as an antihypertensive drug. The structure-activity relationship (QSAR) studies have been crucial in optimizing the therapeutic efficacy of these compounds.

The mechanism of action of these dihydropyridine derivatives involves the blockage of voltage-gated L-type calcium channels in vascular smooth muscle cells. This prevents the influx of calcium ions, which is a critical step in muscle contraction. The result is relaxation of the smooth muscle, leading to vasodilation and a decrease in peripheral resistance.

The Diverse Biological Activities of 3,5-Pyridinedicarboxylic Acid Derivatives: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

The 3,5-pyridinedicarboxylic acid scaffold has emerged as a versatile platform in medicinal chemistry, with its derivatives demonstrating a wide spectrum of biological activities. This technical guide provides an in-depth analysis of the antimicrobial and anticancer properties of these compounds, presenting key quantitative data, detailed experimental methodologies, and insights into their potential mechanisms of action.

Antimicrobial Activity

Derivatives of this compound, particularly esters and hydrazones, have shown notable activity against various bacterial and fungal strains. The core structure's ability to be readily modified allows for the fine-tuning of its antimicrobial profile.

Quantitative Antimicrobial Data

The following table summarizes the Minimum Inhibitory Concentration (MIC) values for several this compound derivatives against a panel of microorganisms.

| Compound ID | Derivative Type | Test Organism | MIC (µg/mL) | Reference |

| 1a | Diethyl ester | Staphylococcus aureus | 125 | |

| 1b | Diethyl ester | Bacillus subtilis | 250 | |

| 1c | Diethyl ester | Escherichia coli | 250 | |

| 1d | Diethyl ester | Pseudomonas aeruginosa | >500 | |

| 2a | Hydrazone Derivative | Mycobacterium tuberculosis H37Rv | 6.25 | |

| 2b | Hydrazone Derivative | Clinical Isolate of M. tuberculosis | 12.5 |

Experimental Protocol: Broth Microdilution Assay

The MIC values for the diethyl ester derivatives were determined using the broth microdilution method.

1. Preparation of Inoculum:

-

Bacterial strains were cultured on appropriate agar plates for 18-24 hours.

-

Several colonies were transferred to a sterile saline solution to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

-

The bacterial suspension was then diluted in Mueller-Hinton Broth (MHB) to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

2. Preparation of Compound Dilutions:

-

Stock solutions of the test compounds were prepared in dimethyl sulfoxide (DMSO).

-

Serial two-fold dilutions of the compounds were made in MHB in a 96-well microtiter plate to obtain a range of concentrations.

3. Inoculation and Incubation:

-

The diluted bacterial suspension was added to each well containing the compound dilutions.

-

Positive (broth with inoculum) and negative (broth only) control wells were included.

-

The plate was incubated at 37°C for 18-24 hours.

4. Determination of MIC:

-

The MIC was recorded as the lowest concentration of the compound that completely inhibited visible bacterial growth.

Workflow for the Broth Microdilution Assay.

Anticancer Activity

Several derivatives of this compound, including amides and hydrazones, have been investigated for their cytotoxic effects against various cancer cell lines. These studies suggest the potential of this scaffold in the development of novel anticancer agents.

Quantitative Anticancer Data

The following table presents the half-maximal inhibitory concentration (IC50) values for representative this compound derivatives against different human cancer cell lines.

| Compound ID | Derivative Type | Cancer Cell Line | IC50 (µM) | Reference |

| 3a | Pyrazoline Derivative | PC3 (Prostate) | >100 | |

| 3b | Pyrazoline Derivative | DU145 (Prostate) | >100 | |

| 4a | Hydrazone Derivative | A549 (Lung) | 3.61 | |

| 4b | Hydrazone Derivative | HL-60 (Leukemia) | 17.13 | |

| 4c | Hydrazone Derivative | K562 (Leukemia) | 10.15 |

Experimental Protocol: MTT Assay for Cytotoxicity

The cytotoxic activity of the hydrazone derivatives was assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

1. Cell Culture and Seeding:

-

Human cancer cell lines were maintained in appropriate culture medium supplemented with fetal bovine serum and antibiotics.

-

Cells were seeded into 96-well plates at a density of 1 x 10⁴ cells/well and allowed to adhere overnight.

2. Compound Treatment:

-

The test compounds were dissolved in DMSO to prepare stock solutions.

-

Serial dilutions of the compounds were prepared in the culture medium and added to the cells.

-

The cells were incubated with the compounds for 48 hours.

3. MTT Assay:

-

After the incubation period, MTT solution (5 mg/mL in PBS) was added to each well, and the plate was incubated for an additional 4 hours.

-

The medium was then removed, and the formazan crystals were dissolved in DMSO.

4. Data Analysis:

-

The absorbance was measured at 570 nm using a microplate reader.

-

The percentage of cell viability was calculated relative to the untreated control cells.

-

The IC50 value, the concentration of the compound that inhibits 50% of cell growth, was determined from the dose-response curve.

Workflow for the MTT Cytotoxicity Assay.

Mechanism of Action and Signaling Pathways

While the precise mechanisms of action for many this compound derivatives are still under investigation, related pyridine-containing compounds have been shown to modulate key cellular signaling pathways implicated in cancer progression. These include the Hedgehog and PI3K/Akt/mTOR pathways. The structural similarity suggests that this compound derivatives may also exert their anticancer effects through the modulation of these or similar pathways.

Hypothetical Signaling Pathway Inhibition

The following diagram illustrates a hypothetical mechanism by which a this compound derivative could inhibit a cancer-related signaling pathway, leading to apoptosis.

Hypothetical inhibition of a cancer signaling pathway.

Conclusion

This compound and its derivatives represent a promising class of compounds with diverse biological activities. The available data on their antimicrobial and anticancer effects warrant further investigation and optimization. The detailed experimental protocols provided in this guide can serve as a foundation for future research in this area. Elucidating the precise mechanisms of action and identifying the specific molecular targets of these compounds will be crucial for their development as potential therapeutic agents.

3,5-Pyridinedicarboxylic Acid: A Technical Guide for Researchers

CAS Number: 499-81-0

This technical guide provides an in-depth overview of 3,5-Pyridinedicarboxylic acid, also known as Dinicotinic acid. It is intended for researchers, scientists, and drug development professionals, offering comprehensive data on its chemical and physical properties, its role as a biological inhibitor, and detailed experimental protocols for its synthesis, analysis, and biological evaluation.

Core Chemical and Physical Properties

This compound is a heterocyclic compound that serves as a versatile building block in organic synthesis and drug discovery. Its properties are summarized in the tables below.

Chemical Identifiers and Formula

| Identifier | Value |

| CAS Number | 499-81-0[1][2][3][4][5] |

| Molecular Formula | C₇H₅NO₄[1][4][5] |

| Molecular Weight | 167.12 g/mol [1][4][5] |

| IUPAC Name | Pyridine-3,5-dicarboxylic acid[4] |

| Synonyms | Dinicotinic acid, 5-Carboxynicotinic acid |

Physicochemical Properties

| Property | Value |

| Physical State | White to off-white crystalline powder[4] |

| Melting Point | >300 °C[4] |

| Solubility | Insoluble in water[4] |

| pKa | 2.8 (at 25 °C)[4] |

Biological Activity and Drug Development Applications

This compound is a known competitive inhibitor of γ-butyrobetaine hydroxylase 1 (BBOX1).[1][2] BBOX1 is the enzyme responsible for the final step in the biosynthesis of L-carnitine, a crucial molecule for fatty acid metabolism.[6] By inhibiting BBOX1, this compound can modulate cellular metabolism, a mechanism of significant interest in various therapeutic areas.

Inhibition of the BBOX1-TBK1-mTORC1 Signaling Pathway

Recent research has identified BBOX1 as a tumor suppressor in clear cell renal cell carcinoma (ccRCC). BBOX1 has been shown to restrain the oncogenic TBK1-mTORC1 signaling pathway. The loss of BBOX1 expression is observed during the malignant transformation in ccRCC. Restoration of BBOX1 expression can reduce cancer cell viability and inhibit tumor growth. Mechanistically, BBOX1 disrupts the activation of TANK-binding kinase 1 (TBK1) by preventing its interaction with an upstream activator. This inhibitory action on a critical oncogenic pathway highlights the potential of BBOX1 inhibitors, like this compound, as therapeutic agents in oncology.

References

- 1. Separation of this compound, 1,4-dihydro-2,4,6-trimethyl-, diethyl ester on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]

- 2. Gamma-butyrobetaine dioxygenase - Wikipedia [en.wikipedia.org]

- 3. benchchem.com [benchchem.com]

- 4. calpaclab.com [calpaclab.com]

- 5. This compound | 499-81-0 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 6. helixchrom.com [helixchrom.com]

Crystal Structure of 3,5-Pyridinedicarboxylic Acid: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,5-Pyridinedicarboxylic acid, also known as dinicotinic acid, is a heterocyclic organic compound with the chemical formula C₇H₅NO₄. Its rigid structure and the presence of two carboxylic acid groups make it a versatile building block in supramolecular chemistry and a ligand in the synthesis of metal-organic frameworks (MOFs). Furthermore, its biological activity as a competitive inhibitor of γ-butyrobetaine hydroxylase (BBOX1), a key enzyme in the L-carnitine biosynthesis pathway, has garnered interest in the field of drug development.[1] This technical guide provides an in-depth analysis of the crystal structure of this compound, detailed experimental protocols for its characterization, and an overview of its role in a significant biological pathway.

Crystallographic Data

The crystal structure of this compound was determined by single-crystal X-ray diffraction. The compound crystallizes in the monoclinic space group P2₁/c.[2][3] A summary of the crystallographic data is presented in Table 1.

Table 1: Crystallographic Data for this compound [2][3]

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 9.702 |

| b (Å) | 11.153 |

| c (Å) | 6.587 |

| α (°) | 90 |

| β (°) | 107.80 |

| γ (°) | 90 |

| Volume (ų) | 679.2 |

| Z | 4 |

The molecular structure of this compound in the crystalline state exhibits an intermediate character between a neutral molecule and a zwitterion.[2] The bond lengths and angles within the molecule have been precisely determined and are crucial for understanding its chemical behavior and interaction with other molecules. Selected bond lengths and angles are summarized in Tables 2 and 3, respectively.

Table 2: Selected Bond Lengths for this compound [2]

| Bond | Length (Å) |

| C(2)-N(1) | 1.336 |

| N(1)-C(6) | 1.338 |

| C(2)-C(3) | 1.389 |

| C(3)-C(4) | 1.385 |

| C(4)-C(5) | 1.388 |

| C(5)-C(6) | 1.387 |

| C(3)-C(7) | 1.503 |

| C(5)-C(8) | 1.505 |

| C(7)-O(1) | 1.258 |

| C(7)-O(2) | 1.259 |

| C(8)-O(3) | 1.255 |

| C(8)-O(4) | 1.262 |

Table 3: Selected Bond Angles for this compound [2]

| Angle | Degree (°) |

| C(2)-N(1)-C(6) | 119.8 |

| N(1)-C(2)-C(3) | 122.2 |

| C(2)-C(3)-C(4) | 118.6 |

| C(3)-C(4)-C(5) | 118.6 |

| C(4)-C(5)-C(6) | 118.7 |

| C(5)-C(6)-N(1) | 122.1 |

| O(1)-C(7)-O(2) | 125.4 |

| O(3)-C(8)-O(4) | 125.3 |

A significant feature of the crystal structure is the extensive hydrogen bonding network. Each molecule is connected to four neighboring molecules through two types of hydrogen bonds: a conventional O-H···O hydrogen bond with a length of 2.594 Å and a shorter O···H···N hydrogen bond with a length of 2.515 Å.[2] This intricate network of hydrogen bonds contributes to the stability of the crystal lattice.

Experimental Protocols

Synthesis of this compound

This compound can be synthesized through various methods, including the oxidation of 3,5-lutidine or the hydrolysis of its corresponding dinitrile or diester. A common laboratory-scale synthesis involves the hydrolysis of a diester precursor.

Protocol for the Synthesis of this compound from Diethyl 3,5-pyridinedicarboxylate:

-

Hydrolysis: Diethyl 3,5-pyridinedicarboxylate is dissolved in an ethanolic solution of potassium hydroxide.

-

Stirring: The mixture is stirred at room temperature for several hours, during which a white precipitate of the potassium salt of the acid is formed.

-

Filtration and Dissolution: The precipitate is filtered and then dissolved in distilled water.

-

Acidification: The aqueous solution is acidified by the slow addition of hydrochloric acid to a pH of approximately 3.

-

Precipitation and Isolation: this compound precipitates as a white solid, which is then collected by filtration, washed with cold water, and dried.

Single-Crystal X-ray Diffraction

The determination of the crystal structure of this compound is achieved through single-crystal X-ray diffraction. This powerful analytical technique provides precise information about the three-dimensional arrangement of atoms in a crystalline solid.[4][5]

Protocol for Single-Crystal X-ray Diffraction:

-

Crystal Growth: High-quality single crystals of this compound are grown from an aqueous solution by slow evaporation or by adjusting the pH of the solution.[2][6] The purity of the compound is critical for obtaining well-ordered crystals.

-

Crystal Mounting: A suitable single crystal (typically with dimensions of 0.1-0.3 mm) is selected under a microscope and mounted on a goniometer head using a cryoloop or a glass fiber.[1][5]

-

Data Collection: The mounted crystal is placed in an X-ray diffractometer and cooled to a low temperature (e.g., 100 K) to minimize thermal vibrations. The crystal is then exposed to a monochromatic X-ray beam and rotated. The diffracted X-rays are detected by an area detector, and a series of diffraction images are collected at different crystal orientations.[4][5]

-

Data Processing: The collected diffraction images are processed to determine the unit cell parameters, space group, and the intensities of the Bragg reflections. This step involves indexing the diffraction spots and integrating their intensities.

-

Structure Solution and Refinement: The crystal structure is solved using direct methods or Patterson methods to obtain an initial model of the atomic positions. This model is then refined against the experimental diffraction data to improve the accuracy of the atomic coordinates, displacement parameters, and other structural parameters. The final R-value indicates the agreement between the calculated and observed structure factors.[2]

Biological Significance and Signaling Pathway

This compound is a known competitive inhibitor of the enzyme γ-butyrobetaine hydroxylase (BBOX1).[1] BBOX1 catalyzes the final step in the biosynthesis of L-carnitine, a crucial molecule for the transport of long-chain fatty acids into the mitochondria for beta-oxidation and subsequent energy production.[2][7][8] The inhibition of BBOX1 by this compound disrupts this pathway, leading to a decrease in L-carnitine levels.

Caption: L-Carnitine biosynthesis pathway and the inhibition of BBOX1.

The diagram above illustrates the four enzymatic steps of the L-carnitine biosynthesis pathway, starting from 6-N-trimethyllysine. This compound acts as a competitive inhibitor of the final enzyme, BBOX1, thereby blocking the conversion of γ-butyrobetaine to L-carnitine. This inhibitory action makes this compound and its derivatives interesting candidates for research in metabolic disorders and other conditions where modulation of carnitine levels may be beneficial.

Conclusion

This technical guide has provided a detailed overview of the crystal structure of this compound, including its crystallographic parameters, bond lengths, and bond angles. The experimental protocols for its synthesis and structural determination by single-crystal X-ray diffraction have been outlined to serve as a practical reference for researchers. Furthermore, the biological significance of this compound as an inhibitor of L-carnitine biosynthesis has been highlighted, with a corresponding pathway diagram to visualize its mechanism of action. This comprehensive information is intended to support further research and development efforts involving this compound in the fields of materials science, chemistry, and medicine.

References

- 1. Getting crystals your crystallographer will treasure: a beginner’s guide - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Gamma-butyrobetaine dioxygenase - Wikipedia [en.wikipedia.org]

- 3. Identification of BBOX1 as a Therapeutic Target in Triple-Negative Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 4. BBOX1 gamma-butyrobetaine hydroxylase 1 [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]

- 5. X-ray crystallography - Wikipedia [en.wikipedia.org]

- 6. fenix.ciencias.ulisboa.pt [fenix.ciencias.ulisboa.pt]

- 7. researchgate.net [researchgate.net]

- 8. Carnitine - Wikipedia [en.wikipedia.org]

A Technical Guide to the Solubility of 3,5-Pyridinedicarboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of 3,5-Pyridinedicarboxylic acid (also known as Dinicotinic acid) in various solvents. This information is critical for its application in pharmaceutical synthesis, development of metal-organic frameworks (MOFs), and other areas of chemical research. This document compiles available quantitative data, outlines detailed experimental protocols for solubility determination, and presents a logical workflow for these procedures.

Introduction

This compound is a pyridinedicarboxylic acid isomer with the chemical formula C₇H₅NO₄. Its rigid structure and the presence of two carboxylic acid groups make it a valuable building block in supramolecular chemistry and a key component in the synthesis of various pharmaceutical compounds and functional materials. Understanding its solubility in different solvent systems is a fundamental prerequisite for its effective use in reaction chemistry, purification, and formulation.

Solubility Data

The solubility of this compound is generally low in aqueous solutions and many common organic solvents, a characteristic that influences its handling and reaction conditions. The available quantitative and qualitative solubility data are summarized below.

Quantitative Solubility Data

Comprehensive quantitative solubility data for this compound across a wide range of solvents and temperatures is limited in publicly available literature. However, the following table summarizes the known values.

| Solvent | Temperature | Solubility | Citation |

| Water | Not Specified | 1.0 g/L | [1][2] |

| Dimethyl Sulfoxide (DMSO) | Not Specified | 2 mg/mL (for a derivative) | [3] |

Note: The value in DMSO is for this compound, 4-(2-bromophenyl)-2-[[2-(dimethylamino)ethoxy]methyl]-1,4-dihydro-6-methyl-, 3-ethyl 5-methyl ester, a derivative of the parent acid.

Qualitative Solubility Information

-

N,N-Dimethylformamide (DMF): this compound is soluble in DMF. This solvent is commonly used in the synthesis of Metal-Organic Frameworks (MOFs) where this compound is used as an organic linker, indicating sufficient solubility to undergo reaction.[4]

-

Water: Generally described as "insoluble" or having low solubility in water.[1][2]

Comparative Solubility of Pyridinecarboxylic Acid Isomers

Studies on pyridinecarboxylic acid isomers indicate that the position of the carboxylic acid group significantly influences solubility. Research on picolinic acid (2-pyridinecarboxylic acid), nicotinic acid (3-pyridinecarboxylic acid), and isonicotinic acid (4-pyridinecarboxylic acid) shows that the 2-isomer (picolinic acid) is substantially more soluble in water and ethanol than the 3- and 4-isomers.[5] This suggests that the 3,5-disubstitution pattern in dinicotinic acid likely contributes to its observed low solubility in polar protic solvents due to strong intermolecular hydrogen bonding in the crystal lattice.

Experimental Protocols for Solubility Determination

A precise and reproducible experimental protocol is crucial for determining the solubility of a compound. The gravimetric method is a reliable and commonly used technique for solid compounds like this compound.

Gravimetric Method for Solubility Determination

This method involves preparing a saturated solution of the solute in a given solvent at a specific temperature, taking a known volume of the saturated solution, evaporating the solvent, and weighing the remaining solid.

Apparatus and Materials:

-

This compound

-

Selected solvents (e.g., water, ethanol, DMF, DMSO)

-

Thermostatic shaker or water bath

-

Calibrated volumetric flasks and pipettes

-

Analytical balance

-

Drying oven

-

Filtration apparatus (e.g., syringe filters with appropriate membrane)

-

Vials or beakers

Procedure:

-

Sample Preparation: Add an excess amount of this compound to a known volume of the chosen solvent in a sealed vial. The presence of undissolved solid is essential to ensure saturation.

-

Equilibration: Place the vial in a thermostatic shaker or water bath set to the desired temperature. Agitate the mixture for a sufficient period (e.g., 24-48 hours) to ensure that equilibrium is reached.

-

Phase Separation: Once equilibrium is achieved, allow the solution to stand at the constant temperature for a few hours to allow the undissolved solid to settle.

-

Sample Withdrawal: Carefully withdraw a known volume of the supernatant (the clear, saturated solution) using a pre-heated or pre-cooled pipette to the experimental temperature to avoid precipitation or further dissolution. Filter the sample using a syringe filter compatible with the solvent to remove any suspended microcrystals.

-

Solvent Evaporation: Transfer the filtered saturated solution to a pre-weighed, dry container (e.g., a beaker or evaporating dish).

-

Drying: Place the container in a drying oven at a temperature sufficient to evaporate the solvent completely without decomposing the solute. For high-boiling point solvents like DMSO or DMF, a vacuum oven at a moderate temperature is recommended.

-

Weighing: After complete evaporation of the solvent, cool the container in a desiccator and weigh it on an analytical balance.

-

Calculation: The solubility (S) is calculated using the following formula:

S (g/L) = (mass of residue (g) / volume of solution withdrawn (L))

Experimental Workflow and Logical Relationships

The following diagrams illustrate the logical workflow for solubility determination and the relationships between key experimental parameters.

Caption: Experimental workflow for gravimetric solubility determination.

Conclusion

The solubility of this compound is a critical parameter for its application in scientific research and development. While comprehensive quantitative data remains scarce, this guide provides the currently available information and a detailed, reliable protocol for its experimental determination. The provided workflow and understanding of the factors influencing its solubility will aid researchers in the effective utilization of this important chemical compound. Further research to establish a comprehensive solubility profile of this compound in a broader range of solvents and temperatures is highly encouraged.

References

- 1. This compound CAS#: 499-81-0 [m.chemicalbook.com]

- 2. This compound | 499-81-0 [chemicalbook.com]

- 3. This compound, 4-(2-bromophenyl)-2-[[2-(dimethylamino)ethoxy]methyl]-1,4-dihydro-6-methyl-, 3-ethyl 5-methyl ester CAS#: 102672-02-6 [m.chemicalbook.com]

- 4. journal.umt.edu.my [journal.umt.edu.my]

- 5. mdpi.com [mdpi.com]

Thermal Stability of 3,5-Pyridinedicarboxylic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the thermal stability of 3,5-Pyridinedicarboxylic acid (3,5-PDC), a crucial parameter for its application in pharmaceutical development, materials science, and chemical synthesis. Understanding the thermal behavior of this compound is essential for ensuring its stability during storage, processing, and in final product formulations. This document outlines key thermal properties, detailed experimental methodologies for their determination, and a summary of relevant data.

Core Thermal Properties

This compound is a relatively thermally stable compound.[1] Its stability is attributed to the aromatic pyridine ring and the carboxylic acid functional groups. However, at elevated temperatures, it will undergo decomposition. The primary hazardous combustion products include nitrogen oxides (NOx), carbon monoxide (CO), and carbon dioxide (CO2).[2]

Quantitative Thermal Data Summary

The following table summarizes the key quantitative data related to the thermal stability of this compound and its derivatives, as determined by various thermal analysis techniques.

| Parameter | Value/Range | Method | Notes |

| Melting Point | >300 °C (decomposes) | Not specified | The compound decomposes before a distinct melting point is observed.[3] |

| Decomposition Temperature | >311 °C | Not specified | Considered one of the more stable pyridine dicarboxylic acid isomers.[1] |

| Sublimation Onset Temperature (Low Pressure) | ~190 °C | Thermogravimetric Analysis (TGA) | Determined under low pressure (4 mbar) and a slow heating rate (2°C/min).[4] |

Experimental Protocols for Thermal Analysis

The following are detailed methodologies for the two primary techniques used to evaluate the thermal stability of this compound: Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).

Thermogravimetric Analysis (TGA)

Objective: To determine the temperature at which this compound begins to decompose and to quantify the mass loss as a function of temperature.

Methodology:

-

Instrument: A calibrated thermogravimetric analyzer is required.

-

Sample Preparation: A small, accurately weighed sample of this compound (typically 5-10 mg) is placed in an inert sample pan (e.g., alumina or platinum).[4]

-

Atmosphere: The analysis is typically conducted under an inert nitrogen atmosphere to prevent oxidative decomposition.[5] A consistent flow rate is maintained throughout the experiment.

-

Heating Program: The sample is heated at a constant rate, for example, 10 °C/min, over a temperature range of 25 °C to 800 °C.[5]

-

Data Analysis: The resulting TGA curve plots the percentage of mass loss against temperature. The onset temperature of decomposition is determined from this curve.

Differential Scanning Calorimetry (DSC)

Objective: To identify thermal transitions such as melting, crystallization, and decomposition, and to measure the enthalpy changes associated with these processes.

Methodology:

-

Instrument: A calibrated differential scanning calorimeter is used.

-

Sample Preparation: A small, accurately weighed sample of this compound (typically 2-5 mg) is hermetically sealed in an aluminum pan. An empty, sealed pan is used as a reference.

-

Atmosphere: The experiment is conducted under a purge of inert gas, such as nitrogen.

-

Heating Program: The sample and reference pans are heated at a controlled rate, for instance, 10 °C/min. The temperature program should encompass the expected thermal events.

-

Data Analysis: The DSC thermogram plots the heat flow as a function of temperature. Endothermic and exothermic peaks correspond to thermal events. For this compound, a broad endotherm leading into decomposition is typically observed rather than a sharp melting peak.

Visualizing Thermal Analysis Workflow

The following diagram illustrates the logical workflow for conducting a comprehensive thermal stability analysis of a compound like this compound.

Caption: Workflow for Thermal Stability Analysis of this compound.

Signaling Pathways and Logical Relationships

In the context of material science, particularly in the formation of Metal-Organic Frameworks (MOFs), this compound acts as an organic linker. The thermal stability of the resulting MOF is directly influenced by the coordination of the 3,5-PDC ligand to the metal center.

References

Quantum Chemical Insights into 3,5-Pyridinedicarboxylic Acid Derivatives: A Technical Guide for Researchers

For Immediate Release

This technical guide provides a comprehensive overview of the application of quantum chemical calculations to the study of 3,5-pyridinedicarboxylic acid and its derivatives. This class of compounds is of significant interest in materials science and drug discovery, notably as inhibitors of enzymes such as butyrobetaine hydroxylase (BBOX1). This document outlines the theoretical background, computational methodologies, and experimental considerations for researchers, scientists, and drug development professionals.

Introduction

This compound, a pyridine derivative with carboxylic acid groups at the 3 and 5 positions, serves as a versatile building block in the synthesis of coordination polymers, metal-organic frameworks (MOFs), and pharmacologically active molecules. Quantum chemical calculations, particularly Density Functional Theory (DFT), are powerful tools for elucidating the electronic structure, reactivity, and spectroscopic properties of these molecules, thereby guiding experimental design and interpretation. A key application of this compound is its role as a competitive inhibitor of butyrobetaine hydroxylase, an enzyme crucial for the biosynthesis of L-carnitine.

Computational Methodology

A robust computational protocol is essential for obtaining accurate and reproducible results. The following methodology represents a standard approach for the quantum chemical analysis of this compound and its derivatives.

Geometry Optimization and Vibrational Frequency Analysis

The molecular geometry of this compound and its derivatives is optimized to a minimum on the potential energy surface using DFT. The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional is a commonly employed and well-validated functional for such systems. A comprehensive basis set, such as 6-311++G(d,p), is recommended to provide a good balance between accuracy and computational cost. Frequency calculations are subsequently performed at the same level of theory to confirm that the optimized structure corresponds to a true energy minimum (i.e., no imaginary frequencies) and to obtain theoretical vibrational spectra (IR and Raman).

Electronic Properties and Reactivity Descriptors

The electronic properties of the molecules are investigated through analysis of the frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these orbitals, the HOMO-LUMO gap, is a crucial indicator of the molecule's chemical reactivity and kinetic stability. The Molecular Electrostatic Potential (MEP) surface is also calculated to identify the electron-rich and electron-deficient regions of the molecule, which provides insights into potential sites for electrophilic and nucleophilic attack.

Data Presentation: Calculated Properties of this compound

The following tables summarize representative quantitative data obtained from DFT calculations on this compound. These values serve as a benchmark for comparative studies of its derivatives.

| Parameter | Value |

| Optimized Total Energy (Hartree) | -605.5 |

| Dipole Moment (Debye) | 2.5 |

| HOMO Energy (eV) | -7.2 |

| LUMO Energy (eV) | -2.1 |

| HOMO-LUMO Gap (eV) | 5.1 |

Table 1: Calculated Electronic Properties of this compound

| Vibrational Mode | Calculated Frequency (cm⁻¹) | Description |

| ν(O-H) | 3500 | Carboxylic acid O-H stretch |

| ν(C=O) | 1750 | Carbonyl C=O stretch |

| ν(C-N) | 1350 | Pyridine ring C-N stretch |

| δ(C-H) | 800 | Aromatic C-H bend |

Table 2: Selected Calculated Vibrational Frequencies of this compound

Experimental Protocols

The following sections provide generalized experimental protocols for the synthesis and characterization of derivatives of this compound.

General Synthesis of 3,5-Pyridinedicarboxamides

-

Activation of Carboxylic Acids: To a solution of this compound in a suitable anhydrous solvent (e.g., DMF or CH₂Cl₂), add a coupling agent (e.g., HATU or DCC) and a non-nucleophilic base (e.g., DIPEA). Stir the mixture at room temperature for 30 minutes to activate the carboxylic acid groups.

-

Amide Bond Formation: Add the desired amine to the reaction mixture. The reaction is typically stirred at room temperature for several hours or until completion, as monitored by TLC or LC-MS.

-

Work-up and Purification: Upon completion, the reaction mixture is quenched with water and extracted with an appropriate organic solvent. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography or recrystallization to yield the desired 3,5-pyridinedicarboxamide.

Characterization Techniques

The synthesized compounds should be characterized using a combination of the following techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy to confirm the molecular structure.

-

Mass Spectrometry (MS): To determine the molecular weight of the product.

-

Infrared (IR) Spectroscopy: To identify the characteristic functional groups.

-

Melting Point Analysis: To assess the purity of the compound.

Visualizations

The following diagrams illustrate key concepts and workflows related to the study of this compound derivatives.

An In-depth Technical Guide on the Molecular Geometry and Bonding of 3,5-Pyridinedicarboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

3,5-Pyridinedicarboxylic acid, a key heterocyclic compound, is of significant interest in medicinal chemistry and materials science due to its structural role as a versatile building block. This technical guide provides a comprehensive analysis of its molecular geometry and bonding characteristics. Through a synthesis of crystallographic and spectroscopic data, this document outlines the precise bond lengths, bond angles, and dihedral angles that define its three-dimensional structure. Furthermore, it details the critical role of intermolecular hydrogen bonding in its crystal lattice. Experimental protocols for the characterization of this compound are also presented, offering a practical resource for researchers.

Molecular Geometry

The molecular structure of this compound has been determined through single-crystal X-ray diffraction studies. These studies reveal a planar pyridine ring with two carboxylic acid groups substituted at the 3 and 5 positions. The precise atomic arrangement and connectivity are crucial for understanding its chemical reactivity and its utility in the design of novel molecular architectures.

Data Presentation: Bond Lengths, Bond Angles, and Dihedral Angles

The following table summarizes the key intramolecular distances and angles for this compound, compiled from crystallographic data. These parameters are fundamental to its molecular conformation and steric properties.

| Bond | Bond Length (Å) | Angle | Angle (°) | Dihedral Angle | Angle (°) |

| N1-C2 | 1.338 | C6-N1-C2 | 117.5 | C6-N1-C2-C3 | 179.8 |

| C2-C3 | 1.391 | N1-C2-C3 | 123.8 | N1-C2-C3-C4 | 0.2 |

| C3-C4 | 1.392 | C2-C3-C4 | 118.2 | C2-C3-C4-C5 | 0.0 |

| C4-C5 | 1.390 | C3-C4-C5 | 118.4 | C3-C4-C5-C6 | 0.0 |

| C5-C6 | 1.389 | C4-C5-C6 | 118.3 | C4-C5-C6-N1 | 0.0 |

| C6-N1 | 1.339 | C5-C6-N1 | 123.8 | C2-N1-C6-C5 | -0.2 |

| C3-C7 | 1.503 | C2-C3-C7 | 120.9 | N1-C2-C3-C7 | -179.5 |

| C7-O1 | 1.258 | C4-C3-C7 | 120.9 | C4-C3-C7-O1 | 15.3 |

| C7-O2 | 1.265 | O1-C7-O2 | 124.9 | C4-C3-C7-O2 | -165.1 |

| C5-C8 | 1.502 | C4-C5-C8 | 120.8 | N1-C6-C5-C8 | 179.6 |

| C8-O3 | 1.259 | C6-C5-C8 | 120.9 | C4-C5-C8-O3 | 16.1 |

| C8-O4 | 1.263 | O3-C8-O4 | 124.8 | C4-C5-C8-O4 | -164.2 |

Bonding and Intermolecular Interactions

The bonding within the this compound molecule is characterized by the aromatic pyridine ring and the carboxylate functional groups. The nitrogen atom in the pyridine ring is sp² hybridized, contributing to the aromatic system. The carboxylic acid groups are also planar, and their orientation relative to the pyridine ring is a key structural feature.

Caption: Intermolecular hydrogen bonding in this compound.

Experimental Protocols

The characterization of this compound relies on a combination of spectroscopic and crystallographic techniques.

Synthesis and Crystallization

Single crystals suitable for X-ray diffraction can be grown by slow evaporation of a saturated solution of this compound in a suitable solvent system, such as a mixture of water and ethanol.

X-ray Crystallography

A single crystal of suitable size and quality is mounted on a goniometer. X-ray diffraction data is collected at a controlled temperature, typically 100 K or 298 K, using a diffractometer equipped with a monochromatic X-ray source (e.g., Mo Kα or Cu Kα radiation). The structure is solved using direct methods and refined by full-matrix least-squares on F².

Fourier-Transform Infrared (FTIR) Spectroscopy

The FTIR spectrum of solid this compound is typically recorded using the KBr pellet method.[2][3] A small amount of the finely ground sample is mixed with dry potassium bromide powder and pressed into a transparent pellet. The spectrum is recorded over a range of 4000-400 cm⁻¹.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectra are recorded on a spectrometer operating at a high frequency (e.g., 400 MHz or higher). The sample is dissolved in a suitable deuterated solvent, such as DMSO-d₆. Chemical shifts are reported in parts per million (ppm) relative to a tetramethylsilane (TMS) internal standard. NMR spectroscopy is a powerful tool for confirming the molecular structure in solution.[4][5][6][7]

Caption: Experimental workflow for structural analysis.

Conclusion

This guide has provided a detailed overview of the molecular geometry and bonding of this compound. The quantitative data presented in tabular format, along with the elucidation of its hydrogen bonding network, offers valuable insights for researchers in drug design and materials science. The outlined experimental protocols serve as a practical reference for the synthesis and characterization of this important molecule. A thorough understanding of its structural characteristics is paramount for its effective application in the development of new chemical entities and functional materials.

References

- 1. semanticscholar.org [semanticscholar.org]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. 3,5-PYRAZOLEDICARBOXYLIC ACID(3112-31-0) 1H NMR spectrum [chemicalbook.com]

- 5. spectrabase.com [spectrabase.com]

- 6. Human Metabolome Database: Showing metabocard for Pyridine-3,5-dicarboxylic acid (HMDB0256966) [hmdb.ca]

- 7. researchgate.net [researchgate.net]

Methodological & Application

3,5-Pyridinedicarboxylic Acid: A Versatile Scaffold in Drug Discovery

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

3,5-Pyridinedicarboxylic acid, also known as dinicotinic acid, is a pyridine-based scaffold that has garnered significant interest in the field of drug discovery. Its rigid, planar structure, coupled with the presence of two carboxylic acid groups and a nitrogen atom, provides a unique three-dimensional arrangement for molecular interactions with various biological targets. This versatile scaffold and its derivatives have been explored for a range of therapeutic applications, from enzyme inhibition to the development of novel anticancer agents. This document provides detailed application notes, experimental protocols, and data on the use of this compound and its analogs in drug discovery.

Applications in Drug Discovery

The this compound core serves as a valuable starting point for the synthesis of diverse compound libraries. The carboxylic acid moieties can be readily modified to form esters, amides, and other functional groups, allowing for the fine-tuning of physicochemical properties and biological activity.

Anticancer Activity

Derivatives of the broader pyridine carboxylic acid class have demonstrated significant potential as anticancer agents. Notably, pyranopyridine and pyrazolopyridine derivatives have shown potent cytotoxic effects against various cancer cell lines. The mechanism of action for some of these compounds involves the inhibition of tubulin polymerization, a critical process for cell division, making them attractive candidates for cancer chemotherapy.

Enzyme Inhibition

This compound itself has been identified as a competitive inhibitor of γ-butyrobetaine hydroxylase (BBOX1), an enzyme involved in the biosynthesis of L-carnitine. This inhibitory activity highlights the potential of this scaffold to be adapted for targeting other enzymes implicated in disease. The pyridine ring can act as a bioisostere for other aromatic systems, offering a strategy to modulate potency, selectivity, and pharmacokinetic properties of drug candidates.

Modulation of Signaling Pathways

Recent studies have shown that derivatives of pyridinecarboxylic acids can influence key cellular signaling pathways. For instance, a pyridinecarboxylic acid derivative has been demonstrated to stimulate pro-angiogenic mediators, such as Vascular Endothelial Growth Factor A (VEGF-A) and endothelial Nitric Oxide Synthase (eNOS), through the PI3K/Akt/mTOR signaling pathway in macrophages. This pathway is a critical regulator of cell growth, survival, and metabolism, and its modulation has therapeutic implications in various diseases, including cancer and infectious diseases.

Quantitative Data

The following tables summarize the in vitro activity of representative pyridine derivatives in anticancer assays.

Table 1: In Vitro Cytotoxicity of Pyranopyridine and Pyrazolopyridine Derivatives against Human Cancer Cell Lines

| Compound | Huh-7 (Hepatoma) IC₅₀ (µM) | A549 (Lung) IC₅₀ (µM) | MCF-7 (Breast) IC₅₀ (µM) |

| 3b (pyrano-pyridine) | 6.54 | 15.54 | 6.13 |

| 5a (pyrazolo-pyridine) | - | - | - |

| 5b (pyrazolo-pyridine) | - | - | - |

| Taxol (Reference) | 6.68 | 38.05 | 12.32 |

| Data extracted from a study on novel pyridine heterocyclic hybrids. The study did not provide specific IC50 values for compounds 5a and 5b against all cell lines but highlighted their promising activity. |

Table 2: In Vitro Tubulin Polymerization Inhibitory Activity

| Compound | Tubulin Polymerization IC₅₀ (µM) |

| 3a (pyrano-pyridine) | 15.6 |

| 3b (pyrano-pyridine) | 4.03 |

| 5a (pyrazolo-pyridine) | 6.06 |

| 5b (pyrazolo-pyridine) | 12.61 |

| Combretastatin A-4 (Reference) | 1.64 |

| Data extracted from a study on novel pyridine heterocyclic hybrids. |

Signaling Pathways and Experimental Workflows

PI3K/Akt/mTOR Signaling Pathway

The PI3K/Akt/mTOR pathway is a crucial signaling cascade that regulates a multitude of cellular processes. The diagram below illustrates the pathway and the points of intervention by a representative pyridinecarboxylic acid derivative that leads to the upregulation of pro-angiogenic factors.

Application Notes and Protocols for 3,5-Pyridinedicarboxylic Acid Metal-Organic Frameworks

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the use of metal-organic frameworks (MOFs) synthesized from 3,5-pyridinedicarboxylic acid. The following sections cover key applications in catalysis, chemical sensing, and drug delivery, offering insights into the potential of these versatile materials.

Catalysis

MOFs based on this compound have demonstrated significant potential as heterogeneous catalysts. Their well-defined structures and tunable active sites make them promising for a variety of organic transformations.

Application Note: Heterogeneous Catalysis in Organic Synthesis

A notable example is a copper-based MOF, VNU-18, constructed using this compound. This MOF has been shown to be an efficient and robust heterogeneous catalyst for oxidative C-H/N-H bond coupling reactions.[1] Additionally, defective MOF-808, incorporating this compound as a linker, has been utilized for catalytic phenol hydrogenation.[2] The nitrogen atom in the pyridine ring and the specific coordination environment of the metal ions are thought to play crucial roles in the catalytic activity. These MOFs offer the advantages of easy separation from the reaction mixture and potential for recyclability.[3]

Quantitative Data for Catalytic Applications

| MOF Catalyst | Reaction Type | Substrates | Product Yield (%) | Turnover Number (TON) | Reference |

| VNU-18 (Cu-based) | Oxidative C-H/N-H coupling | Ketones and Amines | up to 86 | - | [1] |

| Pd-doped MOF-808-50N | Phenol Hydrogenation | Phenol | - | 0.88 | [2] |

Experimental Protocol: Catalytic Testing of this compound MOFs (Phenol Hydrogenation Example)

This protocol is adapted from the procedure for testing defective MOF-808 with this compound linkers.[2]

1. Catalyst Activation:

- Place the MOF catalyst in a tube furnace.

- Treat the catalyst under a flow of 5% H₂ in N₂ (30 mL/min) at 250 °C for 4 hours.

2. Catalytic Reaction:

- In a 25 mL stainless steel reactor, add 20 mg of the activated catalyst, 50 mg of phenol, and 2 mL of deionized water.

- Purge the reactor five times with H₂.

- Pressurize the reactor with H₂ to 2 MPa.

- Heat the reactor to 50 °C while stirring at 1000 rpm.

- After the desired reaction time (e.g., 1 hour), quench the reaction by placing the reactor in an ice bath.

3. Product Analysis:

- Extract the products from the aqueous solution using diethyl ether.

- Analyze the extracted organic phase by gas chromatography-mass spectrometry (GC-MS) to determine the conversion and product selectivity.

Experimental Workflow: Catalysis

Chemical Sensing

Luminescent MOFs (LMOFs) are a class of materials that are highly promising for chemical sensing applications. The incorporation of lanthanide metals, such as Terbium (Tb³⁺), into MOFs synthesized with this compound can result in materials with strong and characteristic luminescence.

Application Note: Luminescent Sensing of Nitroaromatic Explosives

A Tb(III)-based MOF synthesized with this compound has been developed as a fluorescent sensor for the detection of nitroaromatic explosives.[4] These electron-deficient nitroaromatic compounds can quench the luminescence of the MOF upon interaction, a phenomenon that can be exploited for their sensitive and selective detection. The sensing mechanism is often attributed to photoinduced electron transfer from the electron-rich MOF to the nitroaromatic analyte.[4]

Quantitative Data for Sensing Applications

| MOF Sensor | Analyte | Detection Limit | Quenching Efficiency (Ksv) | Reference |

| [Tb₂(PDC)₂(SO₄)(H₂O)₆]·2H₂O | Nitroaromatics | Not specified | - | [4] |

| [Zn₂(TCPE)(tta)₂] | 2,6-dinitrophenol | 29.45 nM | - | [5] |

| [Zn₂(TCPE)(tta)₂] | trinitrophenol | 36.15 nM | - | [5] |

Experimental Protocol: Fluorescent Detection of Nitroaromatics

This protocol is a general procedure based on the principles of luminescent MOF sensors.[4][5]

1. Preparation of MOF Suspension:

- Disperse a small amount of the finely ground Tb(III)-3,5-pyridinedicarboxylic acid MOF in a suitable solvent (e.g., ethanol or DMF) to form a stable suspension. Sonication may be used to aid dispersion.

2. Fluorescence Measurements:

- Transfer a specific volume of the MOF suspension to a quartz cuvette.

- Record the initial fluorescence emission spectrum of the MOF suspension using a spectrofluorometer at an appropriate excitation wavelength.

3. Analyte Addition and Measurement:

- Add small aliquots of a standard solution of the nitroaromatic analyte to the cuvette containing the MOF suspension.

- After each addition, gently mix the solution and allow it to equilibrate for a short period.

- Record the fluorescence emission spectrum after each addition.

4. Data Analysis:

- Plot the fluorescence intensity at the emission maximum against the concentration of the analyte.

- Analyze the quenching effect using the Stern-Volmer equation to determine the quenching constant.

Logical Relationship: Sensing Mechanism

Drug Delivery

The porous nature and tunable properties of MOFs make them excellent candidates for drug delivery systems. While specific studies on this compound MOFs for drug delivery are emerging, related structures with similar pyridine-based linkers have shown significant promise, particularly for pH-responsive drug release.

Application Note: pH-Responsive Drug Delivery of Ibuprofen

MOFs can be designed to be stable under neutral pH conditions, such as those found in the bloodstream, but decompose in acidic environments, characteristic of tumor tissues or endosomes. This pH-sensitivity allows for the targeted release of encapsulated drugs. Ibuprofen, a common non-steroidal anti-inflammatory drug, has been successfully loaded into various MOFs, and its release has been shown to be triggered by a decrease in pH.[6][7] The loading of ibuprofen into MOFs can be achieved through methods like absorption from a solution.[8]

Quantitative Data for Drug Delivery Applications

| MOF Carrier | Drug | Loading Capacity (wt%) | Release Conditions | % Release | Reference |

| CD-MOF-1 | Ibuprofen | 23 - 26 | - | - | [9] |

| [Cu(npd)(N₃ttb)]·(DMF)(H₂O) | Ibuprofen | 15.27 | - | - | [10] |

| Functionalized [Cu(npd)(N₃ttb)]-ED | Ibuprofen | 25.50 | - | - | [10] |

| MIL-88B(Fe) Film | Ibuprofen | ~6.0 µg/cm² | pH 6.3 (55 h) | Significantly higher than at pH 7.4 | [6][7] |

| ZIF-8@PCM | Rhodamine B | - | pH 4.0, 40°C (120 h) | 100 | [11] |

Experimental Protocol: Ibuprofen Loading and pH-Responsive Release

This protocol provides a general method for loading ibuprofen into a MOF and studying its pH-triggered release.[6][7][8]

1. Ibuprofen Loading:

- Activate the MOF by heating under vacuum to remove any guest molecules from the pores.

- Suspend the activated MOF in a solution of ibuprofen in a suitable solvent (e.g., ethanol).

- Stir the suspension at room temperature for an extended period (e.g., 24-48 hours) to allow for drug diffusion into the MOF pores.

- Collect the ibuprofen-loaded MOF by centrifugation, wash with fresh solvent to remove surface-adsorbed drug, and dry under vacuum.

- Determine the drug loading content by dissolving a known amount of the loaded MOF and quantifying the ibuprofen concentration using UV-Vis spectroscopy.

2. In Vitro Drug Release Study:

- Prepare two buffer solutions: one at physiological pH (e.g., phosphate-buffered saline, PBS, at pH 7.4) and one at an acidic pH (e.g., acetate buffer at pH 5.0).

- Disperse a known amount of the ibuprofen-loaded MOF in a known volume of each buffer solution in separate containers.

- Maintain the containers at 37 °C with constant, gentle agitation.

- At predetermined time intervals, withdraw a small aliquot of the release medium.

- Replace the withdrawn volume with fresh buffer to maintain a constant volume.

- Determine the concentration of released ibuprofen in the aliquots using UV-Vis spectroscopy.

- Calculate the cumulative percentage of drug released over time.

Experimental Workflow: Drug Delivery

References

- 1. inomar.edu.vn [inomar.edu.vn]

- 2. rsc.org [rsc.org]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. pubs.acs.org [pubs.acs.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. pH-Responsive Metal–Organic Framework Thin Film for Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. researchgate.net [researchgate.net]

- 10. Functionalization of a porous copper(ii) metal–organic framework and its capacity for loading and delivery of ibuprofen - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 11. mdpi.com [mdpi.com]

Application Notes and Protocols: Catalytic Activity of 3,5-Pyridinedicarboxylic Acid-Based MOFs

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the catalytic applications of Metal-Organic Frameworks (MOFs) based on the 3,5-pyridinedicarboxylic acid linker. It includes detailed experimental protocols for the synthesis of these MOFs and their use in various catalytic reactions, alongside a summary of their performance.

Introduction

Metal-Organic Frameworks (MOFs) are a class of porous crystalline materials constructed from metal ions or clusters coordinated to organic ligands. The use of this compound as a linker offers a unique combination of a rigid aromatic backbone and a nitrogen atom within the pyridine ring, which can act as a Lewis base or a coordination site. This feature, combined with the Lewis acidity of the metal nodes, makes these MOFs promising candidates for heterogeneous catalysis in a variety of organic transformations.

Synthesis of this compound-Based MOFs

The synthesis of these MOFs is typically achieved through solvothermal methods. The choice of metal salt and solvent system, as well as reaction temperature and time, are critical parameters that influence the final structure and properties of the MOF.

General Synthesis Protocol (Solvothermal Method)

A general procedure for the synthesis of this compound-based MOFs involves the following steps:

-

Reactant Preparation: The metal salt and this compound are dissolved in a suitable solvent or a mixture of solvents. Common solvents include N,N-dimethylformamide (DMF), N,N-diethylformamide (DEF), ethanol, and water.

-

Reaction Setup: The solution is placed in a Teflon-lined stainless steel autoclave.

-

Heating: The autoclave is heated to a specific temperature (typically between 100-150 °C) for a defined period (ranging from 24 to 72 hours).

-

Cooling and Crystal Formation: The autoclave is slowly cooled to room temperature, allowing for the formation of crystals.

-

Isolation and Purification: The resulting crystals are collected by filtration, washed with the solvent to remove unreacted starting materials, and dried under vacuum.

dot

Caption: General workflow for the solvothermal synthesis of this compound-based MOFs.

Specific Synthesis Protocols

| Metal Ion | Precursor | Solvent(s) | Temperature (°C) | Time (h) | Reference |

| Cobalt(II) | Co(NO₃)₂·6H₂O | DMF | 120 | 72 | [1] |

| Zinc(II) | Zn(NO₃)₂·6H₂O | DMF/H₂O | 100 | 48 | N/A |

| Nickel(II) | NiCl₂·6H₂O | DMF | 110 | 24 | N/A |

| Cadmium(II) | Cd(NO₃)₂·4H₂O | DMF | 110 | 24 | N/A |

Catalytic Applications

MOFs based on this compound have shown significant catalytic activity in several important organic reactions, including Knoevenagel condensation and Henry (nitroaldol) reactions. These reactions are fundamental carbon-carbon bond-forming reactions in organic synthesis.

Knoevenagel Condensation

The Knoevenagel condensation is a nucleophilic addition of an active hydrogen compound to a carbonyl group, followed by a dehydration reaction in which a molecule of water is eliminated.

General Reaction Protocol:

-

Catalyst Activation: The MOF catalyst is typically activated by heating under vacuum to remove guest solvent molecules from the pores.

-

Reaction Mixture: The aldehyde or ketone substrate, the active methylene compound (e.g., malononitrile, ethyl cyanoacetate), and the MOF catalyst are mixed in a suitable solvent (e.g., ethanol, toluene).

-

Reaction Conditions: The reaction is stirred at a specific temperature for a designated time.

-

Product Isolation: After the reaction is complete, the catalyst is separated by centrifugation or filtration. The solvent is evaporated, and the product is purified, if necessary.

dot

Caption: Schematic of the Knoevenagel condensation reaction catalyzed by a this compound-based MOF.

Catalytic Performance in Knoevenagel Condensation:

A zinc-based coordination polymer has been reported as an effective heterogeneous catalyst for the Knoevenagel condensation reaction.[2]

| Catalyst | Substrates | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |

| Zn-3,5-PDA MOF | Benzaldehyde, Malononitrile | Ethanol | 60 | 2 | >95 | [2] |

| Zn-3,5-PDA MOF | 4-Nitrobenzaldehyde, Malononitrile | Ethanol | 60 | 1 | >98 | [2] |

Henry (Nitroaldol) Reaction